2-(Hydroxymethyl)benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It is known to be an endogenous metabolite , suggesting that it may interact with various enzymes and proteins within the body.
Mode of Action
It is known that benzoic acid derivatives can inhibit the growth of mold, yeast, and some bacteria
Biochemical Pathways
It is known to be a principal metabolite of the phthalidyl moiety in humans . This suggests that it may play a role in the metabolism of phthalidyl compounds, but the exact pathways and their downstream effects require further investigation.
Pharmacokinetics
Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid
Result of Action
As an endogenous metabolite, it likely plays a role in various biochemical processes within the body
Biochemical Analysis
Biochemical Properties
2-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, which facilitate the oxidation of the hydroxymethyl group to a carboxyl group. This interaction is crucial for the compound’s conversion into other metabolites. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by acting as a ligand for transcription factors, thereby affecting cellular metabolism. For instance, this compound can enhance the expression of antioxidant enzymes, providing protection against oxidative damage . This modulation of cellular processes highlights its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, it can inhibit the activity of certain oxidoreductases, leading to altered redox states within the cell. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into other metabolites, which can have different biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and modulation of gene expression . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and provide protective effects against oxidative stress. At high doses, it may exhibit toxic effects, such as inducing oxidative damage and disrupting cellular homeostasis. Studies have shown that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its adverse effects . Understanding these dosage effects is crucial for determining safe and effective therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and oxidoreductases, leading to the formation of other metabolites. These metabolic pathways are essential for the compound’s biological activity and its potential therapeutic applications. Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these pathways is important for elucidating the compound’s biochemical roles.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions. For example, this compound can be transported into mitochondria, where it may exert its effects on cellular metabolism . Understanding these transport and distribution mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in mitochondria can affect cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical roles.
Preparation Methods
2-Hydroxymethyl benzoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of methyl 2-hydroxybenzoate (oil of wintergreen) by boiling it with aqueous sodium hydroxide. This reaction produces sodium 2-hydroxybenzoate, which can then be converted into 2-hydroxybenzoic acid by adding hydrochloric acid . Industrial production methods may involve similar hydrolysis reactions or other chemical processes tailored for large-scale synthesis.
Chemical Reactions Analysis
2-Hydroxymethyl benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form 2-carboxybenzaldehyde . Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxymethyl benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds, such as 2-(benzoyloxymethyl)benzoyl chloride . In biology and medicine, it serves as an endogenous metabolite and is studied for its potential biological activities . Additionally, it has industrial applications, including its use in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
2-Hydroxymethyl benzoic acid can be compared with other similar compounds, such as 2-hydroxybenzoic acid (salicylic acid) and 2-carboxybenzaldehyde. While all these compounds share a benzoic acid core structure, they differ in their functional groups and chemical properties. For example, 2-hydroxybenzoic acid has a hydroxyl group directly attached to the benzene ring, whereas 2-hydroxymethyl benzoic acid has a hydroxymethyl group . These differences result in unique reactivity and applications for each compound .
Properties
IUPAC Name |
2-(hydroxymethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMNPSAERQZUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210099 | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.28 mg/mL at 20 °C | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
612-20-4 | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30638 | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3Z1IJ8O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 128 °C | |
Record name | 2-(Hydroxymethyl)benzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable chemical property of 2-(Hydroxymethyl)benzoic acid?
A1: this compound readily undergoes lactonization to form phthalide. This reaction, where the carboxylic acid group and the hydroxymethyl group on the same molecule react to form a cyclic ester (lactone), is a key characteristic of this compound. []
Q2: How can the reactivity of this compound be exploited in organic synthesis?
A2: this compound can be transformed into 2-(chloroacetoxymethyl)benzoyl chloride (CAMB-Cl). This derivative serves as a valuable protecting group for carbohydrates in synthetic chemistry, particularly for the O-protection at position 2 in glycosyl donors. []
Q3: What is the role of this compound in the Ugi multicomponent reaction?
A3: this compound can be used in a double Ugi four-component reaction to synthesize symmetrical and unsymmetrical bis-(β-aminoamides). It undergoes a sacrificial Mumm rearrangement, preventing the competing split-Ugi reaction and improving the reaction yield. []
Q4: Are there any known biological applications of this compound derivatives?
A4: Yes, a this compound derivative, 2-hydroxymethyl-benzoic acid 2'-hydroxy-tetradecyl ester, has been isolated from the fungus Talaromyces purpureogenus CFRM02. [] While specific biological activities haven't been detailed in the provided research, this finding highlights the potential for this class of compounds in biological systems.
Q5: What is the significance of 2-carboxybenzaldehyde (CBA) reductase and its relation to this compound?
A5: 2-Carboxybenzaldehyde (CBA) reductase is an enzyme found in rat liver cytosol. It catalyzes the conversion of CBA to this compound in the presence of NADH or NADPH. This enzyme's activity can be induced by phenobarbital, making it a useful tool for studying enzyme induction. []
Q6: How do sulphydryl substances affect 2-carboxybenzaldehyde (CBA) reductase?
A6: Research shows that sulphydryl substances, like mercaptoethanol, are crucial for maintaining the structure and activity of CBA reductase. This enzyme loses its ability to form this compound during purification without mercaptoethanol, but this activity can be restored by adding sulphydryl compounds or bovine serum albumin. []
Q7: Has the structure of any this compound-derived compound been confirmed by X-ray crystallography?
A7: Yes, the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with saccharin yields 3-dimethylamino-4,4-dimethyl-5,6-dihydro-4H-1,2,5-benzothiadiazocin-6-one-1,1-dioxide. This compound, featuring a this compound moiety, has had its structure confirmed by X-ray crystallography. []
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